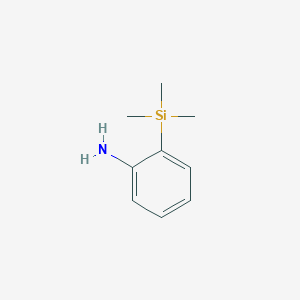

2-Trimethylsilanylaniline

Description

Structure

3D Structure

Properties

CAS No. |

57792-17-3 |

|---|---|

Molecular Formula |

C9H15NSi |

Molecular Weight |

165.31 g/mol |

IUPAC Name |

2-trimethylsilylaniline |

InChI |

InChI=1S/C9H15NSi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H,10H2,1-3H3 |

InChI Key |

RHLITNIJIBAVSN-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC=C1N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 Trimethylsilanylaniline

Novel Approaches to C-N Bond Formation in Anilines

The creation of the C-N bond is a cornerstone of aniline (B41778) synthesis. researchgate.net Modern methods have moved beyond traditional nitration and reduction pathways to offer greater efficiency, milder conditions, and broader functional group tolerance.

The direct formation of a C(aryl)-N bond is a formidable challenge due to the high bond dissociation energy of C-N bonds in anilines. acs.org Transition metal-catalyzed cross-coupling reactions have become the most powerful tools for this transformation. The Buchwald-Hartwig amination, which utilizes a palladium catalyst, is a prominent method for coupling aryl halides or pseudohalides with amines. rsc.orggalchimia.com This reaction has been a significant focus of development, leading to catalysts that can effectively couple a wide range of substrates, including aryl chlorides, with ammonia (B1221849) surrogates or aqueous ammonia itself. organic-chemistry.orgnih.gov

Key to the success of these reactions is the design of sophisticated ligands that facilitate the key steps of oxidative addition, amine coordination, and reductive elimination at the metal center. nih.govnih.gov Ammonia equivalents like lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) have proven effective, allowing for the synthesis of primary anilines from aryl halides under palladium catalysis. organic-chemistry.org Copper-catalyzed methods, reminiscent of the classic Ullmann reaction, have also seen a resurgence with the development of new ligand systems, providing a complementary approach for aryl amination. galchimia.com

Table 1: Comparison of Modern Aryl Amination Strategies

| Method | Catalyst/Reagent | Amine Source | Key Features | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium complexes with biarylphosphine ligands | Primary/secondary amines, Ammonia surrogates | High functional group tolerance; applicable to aryl chlorides, bromides, and triflates. | rsc.orggalchimia.com |

| Copper-Catalyzed Amination (Ullmann-type) | Copper(I) salts with ligands (e.g., diamines, proline) | Aqueous ammonia, N-Boc hydrazine | Cost-effective metal catalyst; often requires higher temperatures. | galchimia.comorganic-chemistry.org |

| Palladium-Catalyzed Amination with Ammonia Surrogates | Pd(dba)₂ / P(t-Bu)₃ | LiN(SiMe₃)₂ | Direct conversion of aryl halides to parent anilines. | organic-chemistry.org |

Reductive amination is a versatile method for forming C-N bonds, typically involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced. rsc.org While often used to alkylate existing anilines, the principles can be extended to the synthesis of the aniline ring itself. acs.orgrsc.orgacs.org For instance, a substituted cyclohexanone (B45756) can undergo condensation with an amine source, followed by a dehydrogenative aromatization step to yield the corresponding aniline. galchimia.com This approach constructs the aromatic ring and the C-N bond concurrently.

Modern protocols for the reduction step often employ specialized reducing agents like sodium triacetoxyborohydride (B8407120) (STAB-H), which are mild enough to tolerate a variety of functional groups. acs.orgresearchgate.net The development of catalytic systems, including photoredox-cobalt dual catalysis, allows for dehydrogenative coupling of ketones and amines to form anilines under mild conditions, generating water and hydrogen as the only byproducts. galchimia.com

Integration of Trimethylsilyl (B98337) Groups in Aromatic Systems

Introducing a trimethylsilyl (TMS) group onto an aromatic ring, particularly with the regioselectivity required for 2-trimethylsilanylaniline, relies on advanced organometallic techniques.

Directed ortho-metalation (DoM) is a powerful strategy for functionalizing the position ortho to a directing metalation group (DMG). wikipedia.orgbaranlab.org The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent (like n-butyllithium), facilitating the deprotonation of the nearest ortho-proton. wikipedia.orgorganic-chemistry.orgharvard.edu The resulting aryllithium intermediate is a potent nucleophile that can be trapped by an electrophile.

In the context of this compound synthesis, the aniline’s amino group itself is a poor DMG. Therefore, it is typically converted into a more effective one, such as an amide, a carbamate, or a sulfonamide. organic-chemistry.org For example, a transient N,N-dialkyl-N′-aryl urea (B33335), formed in situ from an aniline derivative, can act as an excellent DMG, enabling selective ortho-lithiation. organic-chemistry.org Quenching the resulting 2-lithio intermediate with trimethylsilyl chloride (TMSCl) installs the silyl (B83357) group at the desired position. Subsequent removal of the directing group reveals the target this compound.

Table 2: Common Directing Groups for Ortho-Silylation of Aniline Derivatives

| Directing Group | Metalating Agent | Silylating Agent | Key Features | Reference |

|---|---|---|---|---|

| -NHBoc (tert-butoxycarbonyl) | s-BuLi / TMEDA | TMSCl | Common protecting group; easily removed. | organic-chemistry.org |

| -CONEt₂ (diethylamide) | n-BuLi | TMSCl | Strong directing ability. | harvard.edu |

| -N(CON(i-Pr)₂)₂ (transient urea) | n-BuLi | TMSCl | Allows for one-pot functionalization from phenylisocyanate. | organic-chemistry.org |

Palladium-catalyzed cross-coupling reactions are also a cornerstone for C-Si bond formation. rsc.org This approach typically involves the reaction of an aryl halide or triflate with a silicon-containing reagent, such as hexamethyldisilane (B74624) (Me₃Si-SiMe₃). researchgate.net To synthesize this compound, a suitable starting material would be 2-haloaniline (e.g., 2-bromoaniline (B46623) or 2-iodoaniline).

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the silylating agent and subsequent reductive elimination to form the C-Si bond and regenerate the catalyst. The choice of ligand is crucial for an efficient reaction. Recent advancements have demonstrated that even challenging substrates like nitroarenes can undergo denitrative cross-coupling with hexamethyldisilane to form arylsilanes, offering an alternative to aryl halides. rsc.orgresearchgate.net

Multi-Step Synthesis Design and Optimization

The synthesis of a multifunctional molecule like this compound requires careful strategic planning regarding the sequence of bond formations. Two primary retrosynthetic routes can be envisioned:

Amination-then-Silylation: This route begins with aniline or a protected aniline. The key step is the regioselective introduction of the trimethylsilyl group at the ortho position, which is best achieved through Directed ortho-Metalation. This strategy leverages the directing ability of a modified amino group.

Silylation-then-Amination: This approach starts with a pre-silylated aromatic ring, such as (2-bromophenyl)trimethylsilane. The C-N bond is then formed in the final step, likely via a palladium-catalyzed amination reaction. This route depends on the availability of the ortho-halo-silylated precursor and the ability of the amination catalyst to tolerate the bulky silyl group.

The optimization of such a multi-step process is critical for achieving high yield and purity. whiterose.ac.uk Modern approaches often utilize continuous flow synthesis, which offers enhanced control over reaction parameters like temperature, pressure, and reaction time. nih.gov In-line process analytical technology (PAT), such as NMR, IR, and UV/Vis spectroscopy, allows for real-time monitoring of reaction progress, facilitating rapid optimization and a deeper understanding of the reaction network, including the formation of intermediates and impurities. researchgate.net For a complex synthesis, this level of control allows for the fine-tuning of catalyst loading, solvent choice, and reagent stoichiometry to maximize the efficiency of each transformation in the sequence. whiterose.ac.uknih.gov

Strategies for Regioselective Introduction of Functional Groups

The introduction of additional functional groups onto the this compound scaffold with high regioselectivity is crucial for its application in the synthesis of complex molecules. The interplay between the ortho-para directing amino group and the bulky ortho-trimethylsilyl group governs the outcome of electrophilic aromatic substitution and other functionalization reactions.

One of the most powerful strategies for achieving regioselectivity in aromatic compounds is Directed ortho-Metalation (DoM) . wikipedia.orgharvard.edu This technique involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then react with a variety of electrophiles to introduce a functional group at the ortho position with high precision. wikipedia.org

In the context of aniline derivatives, the amino group, particularly after protection (e.g., as an amide or carbamate), can act as an effective DMG. baranlab.org For this compound, the amino group can direct metalation to the C6 position. However, the steric hindrance imposed by the adjacent trimethylsilyl group can influence the accessibility of this position. N-protection of the aniline is often employed to enhance the directing ability of the amino group and to prevent side reactions.

Electrophilic aromatic substitution reactions on this compound are also governed by the directing effects of the existing substituents. The amino group is a strong activating and ortho-, para-directing group, while the trimethylsilyl group is known to be a para-directing group in electrophilic substitution, often facilitating ipso-substitution where the silyl group is replaced by the electrophile. The outcome of such reactions is a delicate balance of these electronic and steric factors. For instance, halogenation of anilines can be achieved with high regioselectivity. beilstein-journals.orgnih.gov In the case of this compound, the position of halogenation would be influenced by the combined directing effects of the amino and trimethylsilyl groups.

The following table summarizes potential regioselective functionalization strategies for this compound based on established methodologies for related compounds.

| Reaction Type | Reagents | Expected Major Product(s) | Key Considerations |

| Directed ortho-Metalation | 1. n-BuLi, TMEDA, THF, -78 °C2. Electrophile (E+) | 6-substituted-2-trimethylsilanylaniline | N-protection of the amino group is likely required. Steric hindrance at C6 should be considered. |

| Halogenation | N-Halosuccinimide (NCS, NBS) | 4-halo-2-trimethylsilanylaniline and/or 6-halo-2-trimethylsilanylaniline | The strong ortho-, para-directing effect of the amino group will be dominant. The ratio of products will depend on the specific halogenating agent and reaction conditions. beilstein-journals.org |

| Nitration | HNO3, H2SO4 | 4-nitro-2-trimethylsilanylaniline | The reaction conditions need to be carefully controlled to avoid polysubstitution and oxidation. The trimethylsilyl group may be cleaved under strongly acidic conditions. |

Stereochemical Considerations in Synthetic Routes

The synthesis of chiral derivatives of this compound, where a stereocenter is introduced, requires the application of asymmetric synthesis methodologies. Chiral amines and their derivatives are of great importance in medicinal chemistry and materials science. sigmaaldrich.com

One potential avenue for the stereoselective synthesis of this compound derivatives involves the asymmetric addition of nucleophiles to imines derived from a prochiral ketone or aldehyde, where one of the reactants incorporates the 2-trimethylsilanylanilino moiety. The use of chiral catalysts or auxiliaries can control the stereochemical outcome of such reactions.

For instance, the enantioselective synthesis of α-silyl amines has been achieved through the copper(I)/chiral N-heterocyclic carbene (NHC) catalyzed 1,2-addition of silicon nucleophiles to aldimines. chemistryviews.org This methodology has been shown to be effective for a wide range of aromatic and aliphatic aldimines, affording products in high yields and with excellent enantioselectivity (up to 99% ee). chemistryviews.org While this specific method has not been reported for this compound derivatives, it represents a promising strategy that could be adapted.

Another approach could involve the kinetic resolution of a racemic mixture of a chiral this compound derivative. This can be achieved using chiral reagents or catalysts that react preferentially with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate.

The development of stereoselective C-H activation and silylation reactions catalyzed by transition metals in the presence of chiral ligands also offers a pathway to chiral organosilicon compounds. rsc.org Such methods could potentially be applied to create silicon-stereogenic silanes derived from this compound.

The table below outlines conceptual stereoselective synthetic approaches that could lead to chiral derivatives of this compound.

| Asymmetric Strategy | Key Transformation | Potential Chiral Source | Expected Chiral Product |

| Catalytic Asymmetric Addition | Nucleophilic addition to an imine derived from this compound | Chiral catalyst (e.g., Cu(I)/NHC complex) | Chiral α-substituted this compound derivative |

| Chiral Auxiliary-Mediated Synthesis | Diastereoselective reaction of a substrate bearing a chiral auxiliary and a 2-trimethylsilanylanilino group | Removable chiral auxiliary | Enantiomerically enriched functionalized this compound derivative after auxiliary cleavage |

| Kinetic Resolution | Enantioselective reaction of a racemic chiral this compound derivative | Chiral reagent or catalyst | Enantiomerically enriched unreacted starting material and/or product |

| Asymmetric C-H Silylation | Intramolecular or intermolecular C-H silylation | Chiral ligand with a transition metal catalyst | Chiral silylated derivative of this compound |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable manufacturing processes. Key aspects of green chemistry include the use of safer solvents, renewable feedstocks, catalytic reagents, and energy-efficient reaction conditions.

Solvent-Free or Aqueous Media Syntheses

The use of organic solvents is a major contributor to the environmental impact of chemical processes. Therefore, developing synthetic routes that operate in solvent-free conditions or in environmentally benign solvents like water is a primary goal of green chemistry.

Solvent-free reactions can offer several advantages, including reduced waste, lower costs, and often, enhanced reaction rates due to higher reactant concentrations. For the synthesis of anilines and their derivatives, several solvent-free methods have been reported. For example, the synthesis of 2-anilino nicotinic acid derivatives has been achieved by heating 2-chloronicotinic acid with various anilines without any solvent, resulting in good to excellent yields in short reaction times. nih.gov Similarly, a metal- and solvent-free synthesis of aniline-based triarylmethanes has been developed using a Brønsted acidic ionic liquid as a catalyst. rsc.org These examples demonstrate the feasibility of adapting solvent-free conditions to the synthesis of derivatives of this compound.

Aqueous media synthesis is another attractive green alternative. The synthesis of primary aniline-based indolylmethanes has been successfully carried out in water using a Brønsted acidic ionic liquid as a catalyst. mdpi.com While the solubility of organosilicon compounds in water can be a challenge, the use of co-solvents, surfactants, or phase-transfer catalysts can often overcome this limitation. The chemoenzymatic synthesis of anilines using an immobilized nitroreductase in aqueous buffer at room temperature and pressure highlights a sustainable biocatalytic approach. nih.gov

Catalytic Enhancements for Sustainable Production

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions with reduced waste generation. The development of novel catalysts for the synthesis of silylated anilines is an active area of research.

Transition metal-based catalysts, particularly those involving palladium, have been widely used for the synthesis of anilines and arylsilanes. organic-chemistry.orgmdpi.com However, the use of precious metals can be a drawback in terms of cost and sustainability. Consequently, there is growing interest in developing catalysts based on more abundant and less toxic metals, as well as metal-free catalytic systems. For instance, a biomass-derived copper catalyst has been successfully used for the remote sulfonylation of anilines. nih.gov

Biocatalysis offers a highly sustainable approach to chemical synthesis. Enzymes operate under mild conditions in aqueous environments and exhibit high chemo-, regio-, and stereoselectivity. The use of nitroreductases for the synthesis of anilines is a prime example of a green catalytic process. nih.gov While the direct enzymatic synthesis of this compound has not been reported, the broader field of biocatalytic transformations of organosilicon compounds is emerging, which may provide future avenues for its sustainable production.

The following table provides an overview of green chemistry approaches that could be applied to the synthesis of this compound.

| Green Chemistry Principle | Specific Approach | Potential Application to this compound Synthesis | Advantages |

| Use of Safer Solvents | Aqueous Media Synthesis | Synthesis of aniline precursors or functionalization in water. | Reduced environmental impact, improved safety. |

| Atom Economy | Catalytic C-H Silylation | Direct silylation of aniline to form this compound. | High atom economy, reduced number of synthetic steps. |

| Design for Energy Efficiency | Solvent-Free Synthesis | Performing reactions by heating the neat reactants. | Reduced energy consumption for solvent heating and removal, potential for faster reactions. |

| Use of Renewable Feedstocks/Catalysts | Biocatalysis | Enzymatic reduction of a corresponding nitroaromatic precursor. | Use of renewable catalysts, mild reaction conditions, high selectivity. |

| Catalysis | Heterogeneous Catalysis | Use of solid-supported catalysts for synthesis and functionalization. | Ease of catalyst separation and recycling, potential for continuous flow processes. |

Advanced Reactivity and Mechanistic Studies of 2 Trimethylsilanylaniline

Reactions Involving the Aromatic Amine Moiety

The reactivity of 2-trimethylsilanylaniline is dictated by the interplay between the aromatic amine functionality and the ortho-trimethylsilyl substituent. The amine group, in particular, governs the nucleophilic character of both the nitrogen atom and the aromatic ring, and directs the regiochemical outcome of electrophilic substitution reactions.

Nucleophilic and Electrophilic Reactivity of the Aniline (B41778) Nitrogen

The nitrogen atom of the primary amino group in this compound possesses a lone pair of electrons, rendering it a nucleophilic center and a Lewis base. chemistrysteps.com This nucleophilicity allows it to react with a variety of electrophiles. However, the reactivity is nuanced; the lone pair is delocalized into the adjacent aromatic ring through resonance, which decreases its availability compared to an aliphatic amine. chemistrysteps.com This delocalization makes aniline less basic than alkylamines. chemistrysteps.com

The reactivity of the aniline nitrogen is a balance between its inherent basicity and the electronic effects of the ring substituents. The trimethylsilyl (B98337) group at the ortho position has a minimal electronic effect but can exert steric hindrance, potentially modulating the accessibility of the nitrogen's lone pair to bulky electrophiles.

Furthermore, the aniline moiety as a whole can exhibit dual nucleophilicity. While the nitrogen atom acts as a nucleophilic center, the aromatic ring, activated by the electron-donating amino group, also functions as a carbon nucleophile, particularly at the ortho and para positions. chemistrysteps.com

Ortho- and Para-Directing Effects in Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the amino group (-NH₂) is a powerful activating and ortho-, para-directing substituent. chemistrysteps.comwikipedia.orgsarthaks.comlibretexts.org This is due to its ability to donate its lone pair of electrons into the benzene (B151609) ring via a resonance effect (+M effect). sarthaks.comquora.com This donation of electron density stabilizes the cationic intermediate (the arenium ion) formed during the attack by an electrophile, thereby increasing the reaction rate compared to unsubstituted benzene. wikipedia.orglkouniv.ac.in

The resonance stabilization is most effective when the electrophile attacks the positions ortho or para to the amino group. wikipedia.orglkouniv.ac.in As shown in the resonance structures of the arenium ion, an additional stable resonance contributor can be drawn where the positive charge is delocalized onto the nitrogen atom, forming an iminium ion. wikipedia.org This extra resonance structure significantly lowers the activation energy for ortho and para substitution. wikipedia.org For meta attack, this additional stabilization is not possible. wikipedia.org

In the specific case of this compound, the directing effects are further influenced by the presence of the trimethylsilyl group at one of the ortho positions.

| Position of Electrophilic Attack | Electronic Effect of -NH₂ Group | Steric Effect of -Si(CH₃)₃ Group | Predicted Outcome |

| C4 (para) | Strongly activating and directing | No significant steric hindrance | Major product |

| C6 (ortho) | Strongly activating and directing | Minimal steric hindrance | Possible product |

| C2 (ortho) | Strongly activating and directing | Significant steric hindrance | Minor or no product |

| C3, C5 (meta) | Deactivated (relative to o,p) | No significant steric hindrance | Very minor or no product |

Therefore, electrophilic aromatic substitution on this compound is expected to yield predominantly the para-substituted product, with some potential for substitution at the unoccupied ortho position (C6). The sterically encumbered ortho position (C2) bearing the silyl (B83357) group is unlikely to react.

Oxidation Pathways and Mechanisms

The oxidation of anilines can proceed through complex mechanisms involving multiple pathways, leading to a variety of products such as azoxybenzenes, nitrosobenzenes, and nitrobenzenes. acs.org The reaction is often initiated by the removal of an electron from the aniline molecule to form a radical cation. nih.gov

For this compound, two primary oxidation pathways can be considered:

N-Centered Oxidation: The initial step involves the oxidation of the nitrogen atom. This can lead to the formation of a nitrogen-centered radical. Subsequent reactions, such as dimerization and further oxidation, can produce compounds like 2,2'-bis(trimethylsilyl)azoxybenzene.

Ring-Centered Oxidation: The electron-rich aromatic ring can also be the site of initial oxidation. This pathway often involves the formation of radical intermediates that can couple or react with other species in the medium.

Transformations of the Trimethylsilyl Group

The trimethylsilyl group is a versatile functional group in organic synthesis, primarily due to the reactivity of the carbon-silicon (C-Si) bond.

Desilylation Reactions and Their Applications

Desilylation refers to the cleavage of the C-Si bond. In arylsilanes like this compound, this typically involves protodesilylation, where the silyl group is replaced by a hydrogen atom. acs.orgresearchgate.net This reaction is synthetically useful as it allows the silyl group to be used as a temporary directing group or a blocking group, which can then be removed in a later step. nih.gov Protodesilylation of arylsilanes can be achieved under various conditions.

| Method | Reagents/Conditions | Description |

| Acid-Catalyzed | Strong acids (e.g., trifluoroacetic acid, TFA) in a protic solvent. researchgate.net | The reaction is driven by the protonation of the aromatic ring, followed by the departure of the silyl group. |

| Base/Fluoride-Mediated | Fluoride (B91410) sources (e.g., TBAF, CsF) or strong bases (e.g., KOTMS). organic-chemistry.orgorganic-chemistry.org | Fluoride ions form a hypervalent, pentacoordinate silicon intermediate, which weakens the C-Si bond and facilitates cleavage. organic-chemistry.org |

| Photocatalytic | Acridinium salt photocatalyst, blue light irradiation. acs.orgacs.org | A metal-free method that proceeds via a single electron transfer (SET) mechanism to form an arylsilane radical cation, which then undergoes desilylation. acs.org |

| Clay-Catalyzed | Montmorillonite KSF clay, solvent-free. researchgate.net | An environmentally benign method that facilitates C-Si bond cleavage at room temperature. researchgate.net |

The application of desilylation allows for multi-step synthetic sequences where the steric and electronic properties of the silyl group are exploited before its removal to yield the parent aniline.

Silicon-Based Cross-Coupling Reactions

The C-Si bond in this compound can be activated to participate in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. nih.govrsc.orgwikipedia.org This reaction forms a new carbon-carbon bond between the silylated aromatic ring and an organic halide or triflate (R'-X). organic-chemistry.org

The key to the Hiyama coupling is the activation of the chemically robust C-Si bond. This is typically achieved by a nucleophilic activator, such as a fluoride salt or a base, which coordinates to the silicon atom. organic-chemistry.orgwikipedia.org This coordination forms a hypervalent pentacoordinate silicon species, increasing the nucleophilicity of the carbon atom attached to silicon and facilitating the crucial transmetalation step in the catalytic cycle. organic-chemistry.org

The catalytic cycle generally involves three main steps:

Oxidative Addition: The Pd(0) catalyst reacts with the organic halide (R'-X) to form a Pd(II) complex.

Transmetalation: The activated organosilane transfers its organic group (the 2-aminophenyl moiety) to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product (2-R'-aniline) and regenerating the Pd(0) catalyst. nih.gov

A variation known as the Hiyama-Denmark coupling utilizes organosilanols and does not require a fluoride activator, proceeding instead in the presence of a base. organic-chemistry.org These reactions provide a powerful method for synthesizing complex ortho-substituted anilines from this compound. nih.gov

| Component | Role | Examples |

| Organosilane | Nucleophilic Partner | This compound |

| Electrophile | Electrophilic Partner | Aryl iodides, aryl bromides, vinyl triflates |

| Catalyst | Facilitates C-C bond formation | Pd(OAc)₂, Pd(PPh₃)₄, [allylPdCl]₂ organic-chemistry.orgnih.gov |

| Activator | Activates the C-Si bond | TBAF (tetrabutylammonium fluoride), NaOH, KOTMS organic-chemistry.orgorganic-chemistry.org |

| Solvent | Reaction Medium | THF, Dioxane, DMF |

Interplay Between Amine and Trimethylsilyl Functionalities

The proximity of the amino and trimethylsilyl groups in this compound is not merely a structural curiosity; it results in a cooperative effect that governs the molecule's chemical behavior.

Synergistic Electronic and Steric Effects

The trimethylsilyl (TMS) group, typically considered electron-donating through hyperconjugation and σ-donation, influences the electron density of the aniline ring. This electronic effect, combined with the electron-donating nature of the amino group, enhances the nucleophilicity of the aromatic ring, particularly at the para-position relative to the amino group.

Sterically, the bulky TMS group exerts significant ortho-hindrance. This steric impediment can direct incoming electrophiles to less hindered positions and can also influence the conformation of the amino group, thereby affecting its reactivity. The interplay between these electronic and steric factors is crucial in directing the regioselectivity of various reactions. For instance, in reactions involving the amino group, the TMS group can provide a steric shield, preventing certain intermolecular interactions while favoring others. The steric hindrance imposed by bulky substituents on anilines has been shown to influence their reactions significantly.

Intramolecular Cyclization Pathways

The ortho-disposed amino and trimethylsilyl groups provide a reactive scaffold for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. While direct cyclization pathways involving the TMS group of this compound itself are not extensively documented in readily available literature, the reactivity of closely related ortho-functionalized anilines provides valuable insights into potential transformations.

For instance, ortho-alkenylanilines and ortho-alkynylanilines are known to undergo intramolecular cyclization to form indole (B1671886) and quinoline (B57606) derivatives, respectively. researchgate.netsigmaaldrich.com These reactions often proceed via activation of the unsaturated bond followed by nucleophilic attack of the amino group. It is conceivable that derivatives of this compound, where the TMS group is part of a larger, reactive side chain, could undergo analogous cyclizations. The TMS group, in such cases, could act as a directing group or a removable activating group.

One potential, though speculative, pathway could involve the transformation of the trimethylsilyl group into a more reactive functionality, such as a halosilane or a silanol, which could then participate in an intramolecular condensation with the adjacent amino group to form a silicon-containing heterocycle.

Reaction Kinetics and Thermodynamic Analyses

A quantitative understanding of the reactivity of this compound requires detailed kinetic and thermodynamic studies of its key transformations.

Rate Law Determination for Key Transformations

Currently, specific rate law determinations for key transformations of this compound are not widely reported in the public domain. However, the general principles of kinetic analysis for reactions of substituted anilines can be applied. For a hypothetical reaction, such as the N-alkylation of this compound, the rate law would likely be determined by monitoring the disappearance of the reactants or the appearance of the product over time under various initial concentrations.

A plausible rate law for such a reaction could be of the form:

Rate = k[this compound]m[Alkylating Agent]n

Where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant. The steric hindrance from the ortho-trimethylsilyl group would be expected to influence the magnitude of the rate constant 'k' compared to that of unsubstituted aniline.

| Reactant | Hypothetical Reaction Order (m) | Expected Influence of TMS group on Rate Constant (k) |

| This compound | 1 | Decrease due to steric hindrance |

| Alkylating Agent | 1 | - |

This table presents a hypothetical scenario for an N-alkylation reaction and is for illustrative purposes.

Equilibrium Studies and Reaction Reversibility

For a reversible reaction, the equilibrium constant is the ratio of the forward and reverse rate constants (Keq = kf/kr). The Gibbs free energy of reaction (ΔG°) is related to the equilibrium constant by the equation ΔG° = -RTln(Keq). A negative ΔG° indicates a spontaneous reaction that favors product formation at equilibrium. The steric strain introduced by the ortho-trimethylsilyl group could potentially influence the position of equilibrium in certain reactions, for example, by destabilizing the product and shifting the equilibrium towards the reactants.

Exploration of Novel Reaction Pathways and Unexpected Products

The unique electronic and steric properties of this compound can lead to novel reaction pathways and the formation of unexpected products. While specific examples for this compound are scarce in the literature, related chemistry of silylated aromatics suggests potential avenues for exploration.

One area of interest is the use of the trimethylsilyl group as a "directing group" in ortho-metalation reactions. Although the amino group itself is a directing group, the synergistic or competitive effects of the TMS group could lead to altered regioselectivity or enhanced reactivity.

Furthermore, reactions that proceed through benzyne (B1209423) intermediates could be influenced by the presence of the ortho-trimethylsilyl group. The TMS group can be a precursor to a benzyne intermediate through the "Kobayashi protocol," where an ortho-silylaryl triflate is treated with a fluoride source. acs.org Applying this methodology to a derivative of this compound could open up pathways to uniquely substituted aromatic compounds.

Unexpected products can also arise from rearrangements or fragmentation reactions under certain conditions. The silicon-carbon bond, while generally stable, can be cleaved under specific circumstances, potentially leading to desilylated products or rearranged structures.

Role As a Precursor and Building Block in Complex Chemical Synthesis

Precursor to Functionalized Arylamines and Derivatives

The aniline (B41778) moiety is a fundamental component in a vast array of synthetic chemistry applications, acting as a foundational element for numerous bioactive molecules and materials. beilstein-journals.org The presence of the trimethylsilyl (B98337) (TMS) group in 2-trimethylsilanylaniline provides a powerful tool for chemists to direct reactions and introduce further complexity onto the aromatic ring with high selectivity.

The aniline core is a common structural motif in a wide variety of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov The amino group of this compound can act as a nucleophile in condensation reactions with various electrophiles to construct fused ring systems.

For instance, reactions with diketones, halo-carbonyl compounds, or other bifunctional molecules can lead to the formation of quinolines, indoles, benzodiazepines, and other nitrogen-containing heterocycles. The synthesis of these structures often involves an initial reaction at the amino group followed by an intramolecular cyclization. The trimethylsilyl group can influence the reactivity and regioselectivity of these cyclization steps through steric hindrance or by acting as a removable directing group, allowing for synthetic pathways that might be inaccessible for simple 2-substituted anilines. The ability to form such heterocyclic systems is crucial, as these scaffolds are present in numerous pharmaceuticals and natural products. nih.govresearchgate.net

Table 1: Examples of Heterocyclic Systems Derived from Aniline Precursors

| Heterocycle Class | General Synthetic Precursors | Potential Application Areas |

|---|---|---|

| Quinolines | Aniline, β-ketoesters | Antimalarials, Antiseptics |

| Indoles | Aniline, α-haloketones | Anticancer, Antidepressants |

| Benzodiazepines | 2-Amino-benzophenone | Anxiolytics, Anticonvulsants |

The synthesis of polysubstituted aromatic compounds, particularly meta-substituted anilines, can be challenging due to the strong ortho- and para-directing nature of the amino group. beilstein-journals.org The trimethylsilyl group in this compound offers a strategic advantage in overcoming this challenge. The TMS group is a well-established "placeholder" in organic synthesis. It can direct electrophilic aromatic substitution to specific positions and can be subsequently removed under mild conditions (protodesilylation), typically using a fluoride (B91410) source or acid.

This "place-holder" strategy allows for the introduction of substituents at positions that would be difficult to functionalize directly. For example, after protecting the amino group, an electrophile can be directed to the para-position. Subsequent removal of the TMS group and deprotection of the amine yields a 1,2,4-trisubstituted benzene (B151609) derivative. This controlled, stepwise functionalization is a cornerstone of modern synthetic methodology for creating highly decorated aromatic systems, which are valuable intermediates for pharmaceuticals and advanced materials. beilstein-journals.org

Applications in Ligand Design and Coordination Chemistry

The field of coordination chemistry relies heavily on the design of organic molecules, or ligands, that can bind to metal ions. escholarship.org Nitrogen-donor ligands are a particularly important class due to their widespread use in catalysis, medicine, and materials science. alfa-chemistry.commdpi.comalfachemic.com The nitrogen atom in this compound possesses a lone pair of electrons, making it a classic Lewis base capable of coordinating to transition metal centers.

Transition metal catalysis is a powerful tool for facilitating a wide range of chemical transformations, from forming carbon-carbon bonds to asymmetric synthesis. unt.edunih.govmdpi.com The performance of a metal catalyst is critically dependent on the electronic and steric properties of its surrounding ligands. umsl.edu Ligands derived from this compound can be used to fine-tune these properties.

The amino group serves as the primary N-donor coordination site. researchgate.net The molecule can be further elaborated, for example, by reacting the amino group to form Schiff bases, amides, or phosphoramidites. These modifications can introduce additional donor atoms (e.g., oxygen, phosphorus, or another nitrogen), transforming the original monodentate aniline derivative into a bidentate or multidentate ligand. The bulky trimethylsilyl group provides significant steric influence around the metal center, which can be exploited to control selectivity in catalytic reactions, such as by creating a specific chiral pocket in asymmetric catalysis.

Table 2: Influence of Ligand Properties on Catalytic Performance

| Ligand Property | Effect on Metal Center | Impact on Catalysis |

|---|---|---|

| Electronic Nature | Modulates electron density and redox potential | Affects catalytic activity and reaction mechanism |

| Steric Bulk | Controls access of substrates to the metal | Influences selectivity (e.g., regioselectivity, enantioselectivity) |

| Chelate Ring Size | Affects bite angle and coordination geometry | Determines stability and reactivity of the catalyst |

| Chirality | Creates an asymmetric environment | Enables enantioselective synthesis of chiral products |

When a ligand binds to a metal ion through two or more donor atoms, it is known as chelation, a process that typically leads to more stable metal complexes. By chemically modifying this compound, multidentate ligands can be synthesized. For instance, introducing a phosphine (B1218219) group onto the aromatic ring or a pyridyl group via an imine linkage creates N,P- or N,N-bidentate ligands, respectively.

The coordination of these ligands to metal centers like palladium, rhodium, or iridium can be characterized using various spectroscopic and analytical techniques. umsl.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the ligand's structure and its electronic environment upon coordination.

X-ray Crystallography: Offers definitive proof of the coordination mode, bond lengths, and bond angles, revealing the precise geometry of the metal complex.

Infrared (IR) Spectroscopy: Can show shifts in characteristic vibrational frequencies (e.g., C=N stretch in a Schiff base ligand) upon binding to a metal.

Understanding these coordination modes is essential for the rational design of new catalysts, as the geometry of the metal complex directly influences its reactivity and selectivity. mdpi.com

Contribution to Materials Science and Polymer Chemistry

The unique combination of an aromatic amine and an organosilicon moiety makes this compound a potentially valuable monomer or additive in the field of materials and polymer science. nih.govnih.gov Both aniline and silicon-containing compounds are known to impart desirable properties to polymeric materials. ksu.edu.sauni-halle.de

Aniline is the precursor to polyaniline, one of the most studied conducting polymers, known for its electrical conductivity and environmental stability. The incorporation of silyl (B83357) groups into polymer backbones can enhance several properties:

Thermal Stability: The strength of the silicon-carbon and silicon-oxygen bonds can increase the decomposition temperature of the polymer.

Solubility: Bulky trimethylsilyl groups can disrupt polymer chain packing, increasing solubility in common organic solvents and improving processability.

Gas Permeability: The presence of silicon can increase the free volume within the polymer matrix, making it more permeable to gases.

Hydrophobicity: Organosilicon groups are nonpolar and can increase the water-repellency of a material's surface.

By incorporating this compound into polymer structures, such as polyimides, polyamides, or polyanilines, new materials with tailored combinations of these properties could be developed for applications in electronics, membranes for separations, or high-performance coatings.

Table 3: Potential Applications in Polymer and Materials Science

| Polymer Type | Potential Role of this compound | Desired Property Enhancement | Example Application Area |

|---|---|---|---|

| Polyaniline | Co-monomer | Improved solubility, processability | Conductive inks, anti-corrosion coatings |

| Polyimides | Diamine monomer | Increased thermal stability, gas permeability | High-temperature dielectrics, gas separation membranes |

| Epoxy Resins | Curing agent or additive | Enhanced hydrophobicity, thermal resistance | Advanced composites, protective coatings |

Monomer in Polymer Synthesis

This compound can function as a monomer in the synthesis of specialized polymers, particularly substituted polyanilines. The general method for synthesizing polyanilines involves the oxidative polymerization of aniline or its derivatives. researchgate.netsemanticscholar.orgnih.gov While specific experimental data for the polymerization of this compound is not extensively detailed in the available literature, the principles of oxidative polymerization of other substituted anilines can be applied.

In a typical chemical oxidative polymerization, the monomer is dissolved in an acidic medium, and an oxidizing agent, such as ammonium (B1175870) persulfate, is added to initiate the polymerization process. researchgate.net The presence of the bulky trimethylsilyl group at the ortho position is expected to influence the polymerization process and the properties of the resulting polymer, poly(2-trimethylsilylaniline).

Expected Influence of the Trimethylsilyl Group on Polymer Properties:

Solubility: The introduction of the nonpolar trimethylsilyl group may enhance the solubility of the resulting polymer in common organic solvents, a significant advantage over the often intractable parent polyaniline.

Thermal Stability: Silicon-containing polymers are known for their thermal stability. researchgate.net The incorporation of the trimethylsilyl moiety into the polyaniline backbone could potentially enhance the thermal degradation temperature of the material.

Electrical Conductivity: The electronic properties of polyaniline are a key feature. The electron-donating nature of the trimethylsilyl group might affect the electron density of the polymer backbone, thereby influencing its electrical conductivity. The conductivity of substituted polyanilines is a complex interplay of electronic and steric effects. researchgate.net

A hypothetical reaction for the oxidative polymerization of this compound is depicted below:

n C9H15NSi + Oxidant → [-(C9H13NSi)-]n + Reduced Oxidant

Table 1: Potential Properties of Poly(2-trimethylsilylaniline) in Comparison to Polyaniline

| Property | Polyaniline (Emeraldine Salt) | Poly(2-trimethylsilylaniline) (Hypothetical) |

| Solubility | Generally insoluble in common organic solvents | Potentially soluble in organic solvents |

| Thermal Stability | Decomposes around 200-300 °C | Potentially enhanced thermal stability |

| Conductivity | Up to 103 S/cm | To be determined, influenced by steric and electronic effects |

Precursor for Advanced Organic and Hybrid Materials

The unique properties imparted by the trimethylsilyl group make this compound an attractive precursor for the development of advanced organic and hybrid materials. Silyl-substituted polymers are explored for various applications, including as semiconductors and in the fabrication of hybrid materials. researchgate.netresearchgate.net

Polymers derived from this compound could find use in the field of organic electronics. The processability and potential for tuning the electronic properties of poly(2-trimethylsilylaniline) make it a candidate for applications in organic thin-film transistors (OTFTs) and other electronic devices. semanticscholar.orgchemicalbook.com The silicon content in the polymer could also be leveraged to create organic-inorganic hybrid materials with tailored properties. For instance, the silyl groups could act as sites for the formation of silica (B1680970) networks through sol-gel processes, leading to materials with enhanced mechanical strength and thermal stability. researchgate.net

Generation of Reactive Intermediates for Further Synthesis

A significant application of this compound lies in its ability to serve as a precursor for the generation of highly reactive intermediates, which can then be trapped by various reagents to form complex organic molecules.

One of the most important reactive intermediates that can be generated from derivatives of this compound is benzyne (B1209423) (o-benzyne). While this compound itself is not the direct precursor, its derivative, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate , is a widely used and versatile benzyne precursor. researchgate.netresearchgate.netscilit.comprinceton.edu This triflate can be synthesized from a phenol (B47542) precursor through a sequence involving ortho-silylation. scilit.com The generation of benzyne from this precursor occurs under mild conditions using a fluoride source, such as cesium fluoride or potassium fluoride. The fluoride ion attacks the silicon atom, leading to the elimination of the trimethylsilyl group and the triflate leaving group, resulting in the formation of the highly reactive benzyne intermediate. ijlret.com

Scheme 1: Generation of Benzyne from a this compound Derivative

(Note: This is a representative scheme; the direct conversion of this compound to the triflate would require transformation of the amino group.)

Another potential reactive intermediate that can be generated from this compound is a 2-trimethylsilylbenzenediazonium salt . Aromatic amines readily undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form diazonium salts. nih.govyoutube.comnih.gov These diazonium salts are themselves valuable synthetic intermediates and can undergo a variety of transformations, such as Sandmeyer reactions, to introduce a range of functional groups onto the aromatic ring. nih.gov

Scheme 2: Hypothetical Generation of a 2-Trimethylsilylbenzenediazonium Salt

C9H15NSi + NaNO2 + 2HCl → [C9H14N2Si]+Cl- + NaCl + 2H2O

Furthermore, the diazonium salt could potentially be used to generate other reactive species. For instance, the loss of nitrogen gas from the diazonium salt could lead to the formation of a 2-trimethylsilylphenyl cation , a highly reactive carbocation that could undergo various nucleophilic substitution or rearrangement reactions. Alternatively, one-electron reduction of the diazonium salt could generate a 2-trimethylsilylphenyl radical . utexas.edusemanticscholar.org The reactivity of such radical species could be harnessed in various carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.netutexas.edu

The conversion of the aniline group to an isocyanate provides another pathway to a reactive species. The synthesis of 2-trimethylsilylphenyl isocyanate from this compound would create a versatile intermediate for the introduction of the 2-trimethylsilylphenyl group into various molecules through reactions with nucleophiles such as alcohols and amines. The synthesis of isocyanates from amines can be achieved using phosgene (B1210022) or its equivalents.

Table 2: Reactive Intermediates Potentially Generated from this compound and its Derivatives

| Precursor | Reagents | Reactive Intermediate |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Fluoride source (e.g., CsF) | Benzyne |

| This compound | NaNO2, HCl | 2-Trimethylsilylbenzenediazonium salt |

| 2-Trimethylsilylbenzenediazonium salt | Heat or reducing agent | 2-Trimethylsilylphenyl cation or radical |

| This compound | Phosgene or equivalent | 2-Trimethylsilylphenyl isocyanate |

Theoretical and Computational Chemistry Investigations

Electronic Structure and Bonding Analyses

A fundamental understanding of a molecule begins with the characterization of its electronic structure and bonding. These analyses provide the groundwork for predicting its physical properties and chemical behavior.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. A DFT calculation would be the first step in characterizing the ground state geometry of 2-trimethylsilanylaniline. This would involve optimizing the molecular structure to find the lowest energy arrangement of its atoms. Key parameters that would be determined include bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be paid to the Si-C and Si-N bond lengths and the geometry around the silicon and nitrogen atoms, which are crucial to its chemical nature.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. An analysis of the molecular orbitals of this compound would reveal how atomic orbitals combine to form bonding and antibonding orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. The energy and spatial distribution of the HOMO are indicative of the molecule's ability to donate electrons, making it a nucleophile. Conversely, the energy and distribution of the LUMO indicate its ability to accept electrons, acting as an electrophile. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Quantum Chemical Descriptors for Reactivity Prediction

Beyond frontier orbital analysis, a range of quantum chemical descriptors can be calculated to predict the reactivity of this compound. These descriptors, derived from the electronic structure, provide quantitative measures of various chemical properties.

| Descriptor | Description | Predicted Information for this compound |

| Ionization Potential (I) | The energy required to remove an electron from the molecule. | A lower ionization potential would suggest it is more easily oxidized. |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. | A higher electron affinity would indicate a greater propensity to accept electrons. |

| Electronegativity (χ) | The tendency of the molecule to attract electrons. | Would provide insight into its overall electronic character. |

| Chemical Hardness (η) | A measure of the molecule's resistance to a change in its electron distribution. | A larger HOMO-LUMO gap generally correlates with higher hardness and lower reactivity. |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating the molecule's polarizability. | A higher softness would suggest greater reactivity. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | A higher value would indicate a stronger electrophilic character. |

These descriptors would collectively provide a comprehensive profile of the reactivity of this compound, guiding the design of synthetic routes and the prediction of its chemical behavior.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for mapping out the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization and Energy Barriers

For any proposed reaction involving this compound, computational methods can be used to locate the transition state—the highest energy point along the reaction coordinate. The characterization of the transition state structure provides a snapshot of the bond-breaking and bond-forming processes. By calculating the energy difference between the reactants and the transition state, the activation energy barrier for the reaction can be determined. This energy barrier is a critical factor in determining the reaction rate; a lower barrier corresponds to a faster reaction.

Reaction Pathway Mapping and Energetic Profiles

A complete reaction pathway can be mapped out by connecting the reactants, transition states, intermediates, and products on a potential energy surface. This energetic profile provides a detailed, step-by-step description of the reaction mechanism. For reactions involving this compound, this would allow for the comparison of different possible pathways, identifying the most energetically favorable route. Such studies could elucidate, for example, the mechanism of electrophilic aromatic substitution on the aniline (B41778) ring or reactions at the trimethylsilyl (B98337) group.

Conformational Analysis and Intramolecular Interactions

Torsional potential energy surface (PES) scans are a standard computational technique used to explore the conformational space of a molecule by systematically rotating specific dihedral angles and calculating the corresponding energy. qcware.comq-chem.com For this compound, the key dihedral angles are those associated with the rotation of the C(aryl)-Si bond and the C(aryl)-N bond.

A relaxed PES scan is typically performed, where at each incremental step of the chosen dihedral angle, the rest of the molecule's geometry is optimized to find the lowest energy structure for that constrained angle. q-chem.comuni-muenchen.de This process maps out the energy profile of the rotation, revealing the low-energy stable conformers (energy minima) and the energy barriers (transition states) that separate them. qcware.comresearchgate.net Such calculations are commonly performed using Density Functional Theory (DFT) methods, which provide a good balance between accuracy and computational cost.

The resulting energy profile for the C-Si bond rotation would reveal the steric hindrance between the methyl groups of the trimethylsilyl moiety and the amino group at the ortho position. The scan would identify the most stable rotational isomer and the energy required to rotate the trimethylsilyl group. A similar scan for the C-N bond would characterize the orientation of the amino group relative to the bulky silyl (B83357) group.

Table 1: Illustrative Potential Energy Surface Scan Data for C-Si Bond Rotation in this compound This table presents hypothetical data representative of a DFT calculation, illustrating the energy profile as a function of the C1-C2-Si-C(Me) dihedral angle.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Notes |

|---|---|---|

| 0 | 5.8 | Eclipsed (Transition State) - Steric clash with NH₂ |

| 30 | 2.1 | Gauche |

| 60 | 0.0 | Staggered (Global Minimum) - Minimal steric interaction |

| 90 | 1.5 | Gauche |

| 120 | 4.5 | Partially Eclipsed |

| 180 | 6.2 | Fully Eclipsed (Global Maximum) - Steric clash with C-H |

Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure of molecules. rsc.org In this compound, several intramolecular NCIs are expected to influence its preferred conformation. These weak interactions can include hydrogen bonds, van der Waals forces, and π-system interactions.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) index analysis are used to identify and characterize these interactions. uni-muenchen.denih.govnih.gov QTAIM analyzes the topology of the electron density (ρ) to find bond critical points (BCPs) between atoms. nih.govresearchgate.net The properties at these BCPs, such as the electron density and its Laplacian (∇²ρ), can distinguish between covalent bonds and weaker non-covalent interactions. nih.gov For NCIs, one typically finds low ρ and positive ∇²ρ values.

Potential intramolecular NCIs in this compound include:

N-H···Si Hydrogen Bond: An unconventional hydrogen bond may exist between one of the amine hydrogens and the electron-rich silicon atom.

C-H···N Interaction: Interactions between the methyl hydrogens of the trimethylsilyl group and the nitrogen atom of the amine.

C-H···π Interactions: Interactions between the methyl hydrogens and the π-electron system of the aniline ring.

Table 2: Representative QTAIM Parameters for a Hypothetical N-H···Si Interaction This table shows plausible calculated values for a bond critical point (BCP) indicating a weak non-covalent interaction.

| Parameter | Calculated Value (a.u.) | Interpretation |

|---|---|---|

| Electron Density (ρ) | 0.0095 | Low value, characteristic of a non-covalent bond. nih.gov |

| Laplacian of Electron Density (∇²ρ) | +0.031 | Positive value, indicates charge depletion typical of a closed-shell interaction (NCI). nih.gov |

| Total Energy Density (H) | -0.0008 | Slightly negative, suggesting some stabilizing character. |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is instrumental in predicting spectroscopic properties, which aids in the interpretation and assignment of experimental spectra.

Theoretical vibrational spectra (Infrared and Raman) for this compound can be calculated using DFT methods, often with hybrid functionals like B3LYP. researchgate.netnih.gov The process involves first optimizing the molecular geometry to find a stable energy minimum, followed by a frequency calculation. researchgate.net This calculation provides the harmonic vibrational frequencies, IR intensities, and Raman activities for each normal mode of the molecule.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve agreement with experimental data, the computed frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP). nih.gov The predicted spectra can then be compared directly with experimental FT-IR and FT-Raman spectra, allowing for a detailed and confident assignment of the observed vibrational bands to specific molecular motions. cuni.czresearchgate.net For example, key vibrational modes for this compound would include N-H stretching, Si-C stretching and rocking, and various aromatic C-H and C-C vibrations. researchgate.net

Table 3: Selected Calculated Vibrational Frequencies and Assignments for this compound This table provides a hypothetical but realistic set of calculated and scaled vibrational frequencies for key functional groups.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|---|

| N-H Asymmetric Stretch | 3585 | 3445 | Medium | Low |

| N-H Symmetric Stretch | 3490 | 3354 | Medium | Low |

| Aromatic C-H Stretch | 3180 | 3056 | Medium | High |

| Aliphatic C-H Stretch (Si-CH₃) | 3055 | 2936 | Strong | Strong |

| Aromatic C=C Stretch | 1655 | 1591 | Strong | Medium |

| N-H Scissoring | 1610 | 1547 | Strong | Low |

| Si-CH₃ Asymmetric Rock | 865 | 831 | Very Strong | Medium |

| Si-C (Aryl) Stretch | 710 | 682 | Medium | Strong |

Theoretical calculations of NMR chemical shifts are a valuable tool for assigning experimental spectra and confirming molecular structures. nih.govliverpool.ac.uk The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for predicting isotropic shielding constants. imist.maimist.majmaterenvironsci.com

To obtain chemical shifts, the calculated shielding constant for a reference compound (e.g., tetramethylsilane, TMS) is subtracted from the calculated shielding constants for the nuclei of interest in this compound. jmaterenvironsci.com These calculations can be performed for ¹H, ¹³C, and ²⁹Si nuclei. Comparing the predicted chemical shifts with experimental data can confirm peak assignments. mdpi.com

For organosilicon compounds, predicting the ²⁹Si chemical shift can be particularly challenging due to the sensitivity of the silicon nucleus to its electronic environment and the larger chemical shift range. Accurate predictions often require the use of specialized, flexible basis sets that can properly describe the electron density around the silicon atom.

Table 4: Illustrative Comparison of Experimental and Calculated NMR Chemical Shifts (δ, ppm) for this compound This table presents a hypothetical comparison to demonstrate the typical accuracy of DFT/GIAO calculations.

| Nucleus | Hypothetical Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |

|---|---|---|---|

| ¹H (N-H) | 3.85 | 3.98 | +0.13 |

| ¹H (Aromatic) | 6.70 - 7.40 | 6.85 - 7.55 | ~ +0.15 - +0.25 |

| ¹H (Si-CH₃) | 0.25 | 0.22 | -0.03 |

| ¹³C (C-Si) | 118.5 | 121.0 | +2.5 |

| ¹³C (Aromatic) | 115.0 - 150.0 | 117.2 - 153.1 | ~ +2.2 - +3.1 |

| ¹³C (Si-CH₃) | -1.5 | -0.9 | +0.6 |

| ²⁹Si | -5.2 | -3.8 | +1.4 |

Development of New Computational Methodologies Applicable to Organosilicon-Nitrogen Systems

The accurate theoretical modeling of systems containing both silicon and nitrogen presents unique challenges that drive the development of new computational methodologies. The Si-N bond has a polar character and involves d-orbital participation on the silicon, which requires sophisticated theoretical treatment.

Research in this area focuses on several key aspects:

Basis Set Development: Standard basis sets, like the Pople-style (e.g., 6-31G*) or Dunning-style (e.g., cc-pVDZ) sets, may not be optimal for silicon. New basis sets are being developed specifically for heavier elements like silicon. mdpi.com These sets often include additional polarization and diffuse functions to provide the necessary flexibility to accurately model the electron distribution and bonding, particularly for hypercoordinate or electronically unusual silicon centers. gaussian.com The development of "J-oriented" basis sets, for example, is aimed at improving the accuracy of NMR spin-spin coupling constant calculations involving silicon and other nuclei. mdpi.com

Density Functional Improvement: While standard DFT functionals like B3LYP perform reasonably well for many organic systems, their accuracy for organometallic and organosilicon compounds can be limited. There is ongoing research to develop new functionals that better account for effects like dispersion interactions (crucial for NCIs) and long-range electron correlation, which are important in silicon chemistry.

Modeling Reactivity and Excited States: For compounds like this compound, understanding potential photochemical reactions or their behavior in electronic devices requires methods that can accurately describe electronic excited states. Time-Dependent DFT (TD-DFT) is a common tool, but its accuracy for charge-transfer states, which can be relevant in aniline derivatives, is an area of active methods development.

The overarching goal is to create computational protocols that can reliably predict the geometric, electronic, spectroscopic, and reactive properties of complex organosilicon-nitrogen compounds, thereby guiding synthetic efforts and the design of new materials. elsevier.comnih.gov

Advanced Spectroscopic Characterization and Analytical Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution NMR spectroscopy is the most powerful technique for determining the precise molecular structure of 2-trimethylsilanylaniline in solution. Through a combination of one-dimensional (1D) and multi-dimensional (2D) experiments, it is possible to unambiguously assign every proton and carbon atom in the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the trimethylsilyl (B98337) protons, the aromatic protons, and the amine (NH₂) protons. The nine equivalent protons of the TMS group typically appear as a sharp singlet far upfield, around 0.25 ppm, due to the electropositive nature of silicon. The aromatic protons will appear in the downfield region (typically 6.5-7.5 ppm), with their splitting patterns and chemical shifts influenced by the electronic effects of both the amino and trimethylsilyl groups. The NH₂ protons often appear as a broad singlet, and their chemical shift can vary with solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon environment. The TMS carbons will produce a signal near 0 ppm. The aromatic carbons will resonate between 115 and 150 ppm, with the carbon atom directly attached to the silicon (ipso-carbon) showing a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Nucleus | Predicted Chemical Shift (ppm) | Description |

|---|---|---|---|

| -Si(CH₃)₃ | ¹H | ~0.25 | Singlet, 9H |

| -NH₂ | ¹H | ~3.5 - 4.5 | Broad singlet, 2H |

| Aromatic C-H | ¹H | ~6.6 - 7.4 | Multiplets, 4H |

| -Si(CH₃)₃ | ¹³C | ~0.0 | - |

| Aromatic C-Si | ¹³C | ~130 | ipso-carbon |

| Aromatic C-N | ¹³C | ~148 | - |

| Aromatic C-H | ¹³C | ~115 - 135 | - |

While 1D NMR provides initial data, 2D NMR experiments are crucial for assembling the complete molecular puzzle, especially for complex structures. chemguide.co.ukscribd.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between adjacent aromatic protons, allowing for the definitive assignment of the substitution pattern on the benzene (B151609) ring. For instance, it would clearly show the correlation between H3 and H4, H4 and H5, and H5 and H6, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbon atom they are attached to, correlating ¹H and ¹³C spectra via one-bond couplings. sdsu.eduyoutube.com An HSQC spectrum of this compound would show a cross-peak connecting the TMS proton signal (~0.25 ppm) to the TMS carbon signal (~0 ppm). Similarly, each aromatic proton signal would correlate to its corresponding aromatic carbon signal, greatly simplifying the assignment of the carbon spectrum.

Dynamic NMR (DNMR) is used to study molecular motions that occur on the NMR timescale, such as bond rotations or ring flips. nih.gov For this compound, hindered rotation around the C-N bond or the C-Si bond could potentially lead to the existence of different conformers.

By acquiring NMR spectra at various temperatures, one can observe changes in the line shape of the signals. At low temperatures, if the rotation is slow, separate signals for each conformer might be observed. As the temperature increases, the rate of exchange between conformers increases, causing the signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal at high temperatures. michellelynngill.com Analysis of these temperature-dependent line shapes can provide quantitative thermodynamic and kinetic data about the conformational exchange process, such as the activation energy (ΔG‡) for bond rotation. nih.govsemanticscholar.org

Mass Spectrometry (MS) for Mechanistic Intermediates and Product Identification

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

In MS, the molecule is first ionized to form a molecular ion (M⁺). This ion is often unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation of trimethylsilyl-containing compounds is well-documented. nih.govnih.gov For this compound, common fragmentation pathways would include:

Loss of a methyl group: The most common fragmentation for TMS compounds is the loss of a methyl radical (•CH₃) to form a stable silicon-containing cation at [M-15]⁺. This is often the base peak in the spectrum. researchgate.net

Formation of the trimethylsilyl cation: Cleavage of the Si-C(aryl) bond can produce the highly stable trimethylsilyl cation, [(CH₃)₃Si]⁺, which gives a characteristic signal at m/z 73.

Rearrangements and aromatic ring fragmentation: Further fragmentation can occur within the aniline (B41778) portion of the molecule.

Tandem mass spectrometry (MS/MS) enhances structural analysis by isolating a specific parent ion (e.g., the molecular ion or a primary fragment like [M-15]⁺) and inducing further fragmentation through collision-induced dissociation (CID). Analyzing the resulting daughter ions provides unambiguous confirmation of fragmentation pathways and helps to differentiate between isomers.

Table 2: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 179 | [C₉H₁₅NSi]⁺ | Molecular Ion (M⁺) |

| 164 | [C₈H₁₂NSi]⁺ | Loss of •CH₃ from TMS group ([M-15]⁺) |

| 73 | [(CH₃)₃Si]⁺ | Cleavage of the Aryl-Si bond |

High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the determination of a molecule's elemental formula. While low-resolution MS might identify the nominal mass of this compound as 179, HRMS can distinguish its exact mass from other compounds that have the same nominal mass but different elemental compositions. rsc.org

The calculated monoisotopic exact mass of this compound (C₉H₁₅NSi) is 179.1001. researchgate.netsisweb.com An experimental HRMS measurement confirming this value to within a few parts per million (ppm) provides unequivocal evidence for the compound's elemental formula, a critical step in its identification. nih.gov

Advanced Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the chemical bonds within a molecule. Each functional group vibrates at a characteristic frequency, and absorbing infrared light or scattering incident light (Raman) at these frequencies creates a unique spectral fingerprint. nih.govnih.gov

For this compound, key vibrational modes can be assigned to its distinct functional groups:

N-H Vibrations: The aniline -NH₂ group will exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. These bands are typically strong in the IR spectrum. materialsciencejournal.org

C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the TMS methyl groups appear just below 3000 cm⁻¹.

Si-C Vibrations: The trimethylsilyl group has characteristic vibrations, including a strong Si-C stretching band and a prominent methyl rocking or deformation band, often seen around 1250 cm⁻¹ and 840 cm⁻¹, respectively.

C=C Aromatic Ring Vibrations: The benzene ring shows characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.

C-N and C-Si Stretching: The C-N stretching vibration of the aromatic amine is expected around 1250-1340 cm⁻¹. materialsciencejournal.org

FTIR and Raman are often complementary techniques. For instance, the symmetric Si-C stretch is often strong in the Raman spectrum, while asymmetric stretches are more prominent in the IR spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (in -CH₃) | 2850 - 3000 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Si-CH₃ Deformation | ~1250 | Strong |

| C-N Stretch | 1250 - 1340 | Medium-Strong |

| Si-CH₃ Rocking | ~840 | Strong |

Furthermore, these techniques are powerful tools for real-time reaction monitoring. jascoinc.com For example, during the synthesis of this compound, an in-line FTIR or Raman probe could be used to track the consumption of reactants and the formation of the product by monitoring the appearance or disappearance of characteristic peaks, such as the Si-C bands of the product or the vibrational modes of the starting materials. researchgate.netnih.govmdpi.com This allows for precise control over reaction kinetics and optimization of product yield.

In-Situ IR and Raman Spectroscopy for Reaction Progress Monitoring

In-situ vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, offers powerful, non-destructive methods for real-time monitoring of chemical reactions. spectroscopyonline.commt.com These techniques allow for the tracking of concentration changes of reactants, intermediates, and products directly in the reaction vessel, providing valuable kinetic and mechanistic insights. mt.comyoutube.com

The synthesis of 2-trimethylsilylaniline, for instance, through the ortho-selective nucleophilic addition of primary amines to a 3-silylbenzyne intermediate, can be effectively monitored. researchmap.jp In-situ FTIR or Raman spectroscopy could track the consumption of the benzyne (B1209423) precursor and the formation of the aniline product. Key vibrational modes would be monitored to follow the reaction's progress.

Key Vibrational Bands for Monitoring this compound Synthesis:

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Species | Significance in Reaction Monitoring |

| N-H stretch | 3300-3500 | This compound | Appearance and increase in intensity indicate product formation. |

| C-H (aromatic) stretch | 3000-3100 | Reactant & Product | Changes in this region can indicate substitution on the aromatic ring. |

| Si-C stretch | 1250, 840 | This compound, Precursor | The characteristic Si-(CH₃)₃ bands can be monitored for changes in their chemical environment. |

| C-O stretch (triflate) | 1420-1450 | Benzyne Precursor | Disappearance of this strong band would signal consumption of the starting material. |

By plotting the intensity of these characteristic peaks over time, a reaction profile is generated, allowing for the determination of reaction endpoints, the identification of potential intermediates, and the calculation of reaction kinetics. mt.commdpi.com This approach is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst loading. youtube.com

Surface-Enhanced Raman Spectroscopy (SERS) for Trace Analysis

Surface-Enhanced Raman Spectroscopy (SERS) is an ultrasensitive analytical technique capable of detecting molecules at extremely low concentrations, sometimes down to the single-molecule level. youtube.comnih.gov The technique relies on the significant enhancement of the Raman signal when an analyte is adsorbed onto or in close proximity to nanostructured metallic surfaces, typically gold or silver. scirp.orgresearchgate.net This enhancement arises from both electromagnetic and chemical mechanisms. scirp.orgresearchgate.net

For the trace analysis of 2-trimethylsilylaniline, SERS offers a promising approach. The analysis of aniline and its derivatives by SERS has shown that ortho-substituents can significantly influence the SERS signal intensity. scirp.orgresearchgate.net The orientation and electronic interaction of the aniline molecule on the metal surface, which are critical for the chemical enhancement mechanism, are affected by the nature of the substituent. scirp.org